Fmoc-Tle-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Monomer for Solid-Phase Peptide Synthesis (SPPS): Fmoc-L-tert-leucine is a crucial building block in SPPS, a widely used technique for creating peptides and small proteins. The Fmoc group (Fluorenylmethoxycarbonyl) protects the amino group of the tert-leucine residue during chain assembly, allowing for selective deprotection and coupling with other amino acids [].

Synthesis of Bioconjugates:

- Attachment to Biomolecules: Fmoc-L-tert-leucine can be conjugated to various biomolecules, such as antibodies, nanoparticles, and drugs, through its reactive functional groups. This conjugation strategy enables targeted delivery of drugs or diagnostic agents [].

Studies on Protein-Protein Interactions:

- Incorporation into Peptides for Interaction Studies: Fmoc-L-tert-leucine can be incorporated into peptides specifically designed to probe protein-protein interactions. The tert-leucine side chain can be modified with functional groups to study binding affinities and specificities [].

Development of Therapeutic Agents:

Fmoc-Tle-OH, or 9-fluorenylmethoxycarbonyl-threonine, is a derivative of threonine that incorporates a bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is characterized by its unique steric properties, which influence its reactivity and interactions in various chemical contexts. The presence of the Fmoc group not only stabilizes the amino acid during synthesis but also facilitates its incorporation into peptides through solid-phase peptide synthesis techniques.

- Wear gloves and protective clothing to avoid skin contact.

- Avoid inhalation of dust particles.

- Fmoc-L-tert-leucine may react with strong acids or bases. Follow proper handling procedures for organic chemicals in a laboratory setting.

- Peptide Bond Formation: Fmoc-Tle-OH can react with other amino acids to form peptide bonds, a fundamental reaction in peptide synthesis.

- Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to yield the free amino acid for further reactions.

- Arylation Reactions: Recent studies have shown that Fmoc-Tle-OH can undergo palladium-catalyzed γ-C(sp³)–H arylation, allowing for the introduction of aryl groups into the side chain, which can enhance the steric hindrance and modify biological activity .

The biological activity of Fmoc-Tle-OH is primarily linked to its incorporation into peptides. Peptides containing threonine residues have various functions in biological systems, including roles in signaling pathways and structural components of proteins. The unique steric properties imparted by the Fmoc group may enhance the stability and specificity of peptide interactions with biological targets.

Several synthesis methods for Fmoc-Tle-OH have been reported:

- Solid-Phase Synthesis: This method involves the sequential addition of protected amino acids to a solid support. The Fmoc group is used as a protecting group to prevent unwanted reactions during synthesis.

- Palladium-Catalyzed Reactions: As mentioned earlier, Fmoc-Tle-OH can be synthesized through palladium-catalyzed arylation processes that utilize carboxylate-directed strategies .

- Conventional Organic Synthesis: Traditional methods involving coupling agents such as dicyclohexylcarbodiimide (DCC) can also be employed to synthesize Fmoc-Tle-OH from threonine derivatives.

Fmoc-Tle-OH has several applications in research and industry:

- Peptide Synthesis: It is widely used in the synthesis of peptides for research and therapeutic purposes.

- Drug Development: Compounds incorporating Fmoc-Tle-OH may have potential applications in drug design due to their unique properties.

- Bioconjugation: The ability to modify peptides with various functional groups makes Fmoc-Tle-OH valuable in bioconjugation strategies.

Studies on the interactions involving Fmoc-Tle-OH often focus on its behavior within peptide chains. The bulky Fmoc group influences the conformation and stability of peptides, affecting their binding affinity to receptors or enzymes. Additionally, research into its arylation reactions suggests that modifications at the threonine side chain can lead to enhanced biological activity or altered pharmacokinetic properties .

Several compounds share structural similarities with Fmoc-Tle-OH. Here are some notable examples:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Fmoc-Threonine | Standard threonine with an Fmoc group | Commonly used in peptide synthesis |

| Acetyl-Threonine | Threonine with an acetyl group | Less sterically hindered than Fmoc derivatives |

| Boc-Threonine | Threonine with a tert-butyloxycarbonyl group | Different protection strategy affecting reactivity |

| Tle (Thio-Lys) | A threonine analog with sulfur substitution | Unique properties due to sulfur presence |

Fmoc-Tle-OH stands out due to its significant steric hindrance and versatility in

Fmoc-Tle-OH is systematically named (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylbutanoic acid (IUPAC). Its synonyms include:

The CAS registry number 132684-60-7 unifies these designations across commercial and academic databases .

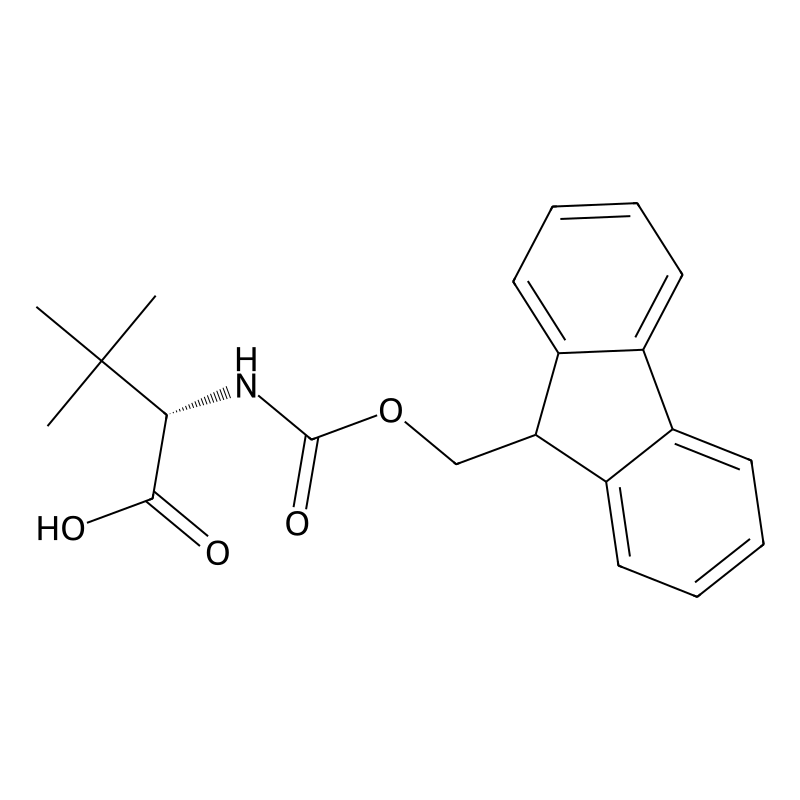

Molecular Architecture: Analysis of C₂₁H₂₃NO₄ Composition

The molecular formula C₂₁H₂₃NO₄ (MW: 353.41 g/mol) comprises three distinct regions:

- Fmoc group: A fluorenylmethyloxycarbonyl moiety (C₁₅H₁₁O₂) providing UV detection capability (λ = 280 nm) and base-labile protection .

- tert-Leucine backbone: A branched alkyl chain ((CH₃)₃CCH(NH₂)CO₂H) introducing steric bulk to resist proteolytic degradation .

- Carboxylic acid terminus: Enables coupling to resin or subsequent amino acids during SPPS .

Structural Highlights:

- SMILES:

CC(C)(C)[C@H](NC(=O)OCC1c2ccccc2-c3ccccc13)C(=O)O - InChI Key:

VZOHGJIGTNUNNC-GOSISDBHSA-N(confirming (S)-configuration)

| Property | Value | Source |

|---|---|---|

| Melting Point | 124–127°C | |

| Boiling Point | 554.1°C (predicted) | |

| Density | 1.209 g/cm³ (predicted) | |

| Solubility | ≥35.3 mg/mL (DMSO), ≥49.6 mg/mL (EtOH) |

Stereochemical Configuration and Chiral Centers

The molecule contains one chiral center at the α-carbon of tert-leucine, conferring an (S)-configuration critical for peptide secondary structure formation . Key stereochemical data:

- Optical Rotation: [α]D²⁰ = -18 ± 2° (C=1 in DMF) , -11° to -13° (C=1 in MeOH)

- HPLC Enantiomeric Purity: ≥98% (Chiralpak ZWIX(+) column; MeOH/MeCN eluent)

The tert-butyl group induces a 120° dihedral angle between the β-carbon and backbone, constraining peptide conformations to favor α-helix or β-sheet motifs .

Thermal Behavior: Melting Point (124–127°C) and Thermal Stability

The thermal characteristics of N-alpha-9-fluorenylmethoxycarbonyl-L-tert-leucine demonstrate well-defined behavior under controlled heating conditions. The compound exhibits a melting point range of 124–127°C, as consistently reported across multiple analytical studies [3] [5] [9] [13]. This relatively narrow melting range indicates good crystalline purity and structural uniformity of the compound.

Comprehensive thermal analysis reveals that the compound maintains structural integrity under normal storage conditions, with recommended storage temperatures between 2–8°C to preserve chemical stability [3] [4]. The predicted boiling point occurs at 554.1±33.0°C under standard atmospheric pressure conditions [5] [9] [13], while thermal decomposition processes become evident at temperatures exceeding 200°C [10] [33].

The thermal stability profile shows particular relevance to the fluorenylmethoxycarbonyl protecting group behavior. Research demonstrates that thermal cleavage of the fluorenylmethoxycarbonyl protection group can occur under elevated temperature conditions, providing an alternative deprotection methodology under base-free conditions [10] [33]. This thermal cleavage mechanism proceeds without requiring dibenzofulvene scavengers, offering advantages in synthetic applications where traditional base-mediated deprotection may be problematic [33].

Flash point measurements indicate ignition occurs at 288.9±25.4°C, establishing important safety parameters for handling and processing [5] [9]. The compound demonstrates hazardous thermal decomposition products including oxides of carbon and nitrogen when subjected to combustion conditions [14].

Table 1: Thermal Properties of N-alpha-9-fluorenylmethoxycarbonyl-L-tert-leucine

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 124-127 | [3] [5] [9] [13] |

| Boiling Point (°C) | 554.1±33.0 (predicted) | [5] [9] [13] |

| Flash Point (°C) | 288.9±25.4 | [5] [9] |

| Thermal Stability | Stable under normal storage conditions | [3] [4] |

| Decomposition Temperature (°C) | >200 (thermal cleavage of protecting group) | [10] [33] |

Solubility Characteristics in Organic Solvents (Dimethyl Sulfoxide, Ethanol)

The solubility profile of N-alpha-9-fluorenylmethoxycarbonyl-L-tert-leucine in organic solvents demonstrates excellent dissolution characteristics in polar aprotic and protic solvents. Quantitative solubility measurements reveal that the compound achieves concentrations of at least 35.3 milligrams per milliliter in dimethyl sulfoxide and at least 49.6 milligrams per milliliter in ethanol [3] [15].

Ethanol demonstrates superior dissolving capacity compared to dimethyl sulfoxide, making it the preferred solvent for preparing concentrated stock solutions [3] [15]. This enhanced solubility in ethanol likely results from favorable hydrogen bonding interactions between the ethanol hydroxyl groups and the compound's carboxyl and carbamate functionalities.

Dimethyl sulfoxide serves as an excellent alternative solvent, particularly valuable for applications requiring aprotic conditions [3] [15]. The polar aprotic nature of dimethyl sulfoxide facilitates solvation through dipole-dipole interactions with the compound's polar functional groups while avoiding potential complications from protic solvent interactions.

Beyond dimethyl sulfoxide and ethanol, the compound demonstrates good solubility in dimethylformamide, establishing it as another viable option for synthetic applications [17]. Additional organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone provide adequate dissolution properties for various synthetic and analytical procedures [6].

Aqueous solubility remains limited, with the compound characterized as sparingly soluble in water [17]. This hydrophobic behavior reflects the substantial contribution of the fluorenyl aromatic system and the tert-butyl side chain to the overall molecular polarity profile.

Table 2: Solubility Characteristics of N-alpha-9-fluorenylmethoxycarbonyl-L-tert-leucine

| Solvent | Solubility (mg/mL) | Notes | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide | ≥35.3 | Commonly used for stock solutions | [3] [15] |

| Ethanol | ≥49.6 | Higher solubility than dimethyl sulfoxide | [3] [15] |

| Dimethylformamide | Soluble (good) | Good organic solvent for fluorenylmethoxycarbonyl compounds | [17] |

| Chloroform | Soluble | Organic synthesis solvent | [6] |

| Dichloromethane | Soluble | Organic synthesis solvent | [6] |

| Ethyl Acetate | Soluble | Organic synthesis solvent | [6] |

| Acetone | Soluble | Organic synthesis solvent | [6] |

| Water | Sparingly soluble | Limited aqueous solubility | [17] |

Acid-Base Properties: pKa Analysis and Protonation Behavior

The acid-base properties of N-alpha-9-fluorenylmethoxycarbonyl-L-tert-leucine reflect the ionizable functional groups present in the molecular structure. Predictive calculations indicate a pKa value of 3.92±0.10, which corresponds primarily to the carboxylic acid functionality [3] [13].

This predicted pKa value aligns with typical carboxylic acid ionization constants observed in amino acid derivatives, where carboxyl groups generally exhibit pKa values in the range of 2.0–2.4 [26] [29]. The slightly elevated pKa compared to simple amino acids may result from the electron-withdrawing effects of the fluorenylmethoxycarbonyl protecting group and the steric influence of the tert-butyl substituent.

The amino group in N-alpha-9-fluorenylmethoxycarbonyl-L-tert-leucine remains protected by the fluorenylmethoxycarbonyl moiety, effectively masking its basic properties [26] [29]. In unprotected amino acids, amino groups typically display pKa values between 9.0–10.5, but the carbamate protection eliminates this ionization site [26] [29].

Protonation behavior depends significantly on the protection state of the molecule. In its fully protected form, the compound primarily exhibits acidic character through the carboxyl group [26] [30]. Upon deprotection of the amino functionality, the molecule would demonstrate amphoteric behavior characteristic of amino acids, capable of existing in cationic, zwitterionic, or anionic forms depending on solution pH [26] [30].

At physiological pH values around 7.0, the protected compound would exist predominantly with a deprotonated carboxyl group, bearing a net negative charge [26] [30]. If the amino group were deprotected, the molecule would adopt a zwitterionic form under these conditions, with simultaneous protonation of the amino group and deprotonation of the carboxyl group [26] [30].

The isoelectric point determination requires consideration of all ionizable groups present in the molecule [30]. For the fully protected compound, the absence of a basic ionization site means that no true isoelectric point exists under normal pH ranges. However, following deprotection, the molecule would exhibit an isoelectric point intermediate between the carboxyl and amino group pKa values [30].

Table 3: Acid-Base Properties of N-alpha-9-fluorenylmethoxycarbonyl-L-tert-leucine

| Property | Value | Reference |

|---|---|---|

| pKa (predicted) | 3.92±0.10 | [3] [13] |

| Carboxyl Group pKa | ~2.0-2.4 (typical for amino acids) | [26] [29] |

| Amino Group pKa (if free) | ~9.0-10.5 (when unprotected) | [26] [29] |

| Protonation Behavior | Amphoteric behavior when deprotected | [26] [30] |

| Ionization State at pH 7 | Zwitterionic form (if amino group free) | [26] [30] |

| Isoelectric Point Consideration | Dependent on protection state | [30] |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant